molecular formula C20H19NO B3479349 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol

Cat. No.: B3479349
M. Wt: 289.4 g/mol
InChI Key: ORTDDZVGDURDHO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is a naphthalene-derived compound featuring a 3,4-dihydroisoquinoline moiety attached via a methylene bridge to the naphthalen-2-ol core. This structure combines the aromaticity of naphthalene with the nitrogen-containing heterocyclic properties of dihydroisoquinoline, enabling diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c22-20-10-9-16-6-3-4-8-18(16)19(20)14-21-12-11-15-5-1-2-7-17(15)13-21/h1-10,22H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDDZVGDURDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield iminium salts, while reduction reactions can produce various reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds related to 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in RSC Advances demonstrated that specific derivatives of isoquinoline exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress and modulation of apoptosis-related proteins .

2. Neuroprotective Effects:
Isoquinoline derivatives are also being explored for neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
In vitro studies have shown that specific isoquinoline derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings suggest a promising direction for future drug development targeting neurodegeneration .

Agricultural Applications

1. Antifungal Activity:
Research has revealed that certain derivatives of the isoquinoline scaffold demonstrate antifungal properties against various phytopathogens. The compound's ability to disrupt fungal cell membranes has been highlighted as a key mechanism.

Data Table: Antifungal Efficacy Against Phytopathogens

CompoundPathogenEC50 (mM)Preventive Efficacy (%)
I23Pythium recalcitrans1496.5
HymexazolPythium recalcitrans37.763.9

The compound I23 showed superior antifungal activity compared to hymexazol, a commercial fungicide, indicating its potential as an effective agricultural agent .

Material Science Applications

1. Organic Electronics:
The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of isoquinoline structures can enhance charge transport properties.

Case Study:
Research has indicated that incorporating isoquinoline into polymer matrices can improve the efficiency and stability of OLEDs. The enhanced charge mobility observed in these materials suggests a pathway for developing next-generation electronic devices .

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The dihydroisoquinoline group in the target compound is less electron-withdrawing than the nitrophenyl group in ’s compound, favoring nucleophilic reactions .
  • Solubility: The propylamino group in ’s derivative enhances water solubility compared to the bulkier dihydroisoquinoline substituent, which may limit bioavailability .

Heterocyclic Modifications

The dihydroisoquinoline moiety distinguishes the target compound from other nitrogen-containing heterocycles:

Compound Name Heterocycle Biological Relevance Reference
Target Compound 3,4-Dihydroisoquinoline Potential CNS activity (analogous to isoquinoline alkaloids) N/A
1-(6-Bromo-4-phenylquinolin-2-yl)naphthalen-2-ol Quinoline Stronger π-π stacking; anticancer activity
1-[(4-Benzylpiperazin-1-yl)methyl]naphthalen-2-ol Piperazine Serotonin/dopamine receptor modulation
3-{1-[(naphthalen-1-yl)methyl]-1H-benzodiazol}propan-1-ol Benzimidazole Antimicrobial and anti-inflammatory activity

Key Insights :

  • Receptor Specificity: The dihydroisoquinoline group may target opioid or adrenergic receptors, similar to natural isoquinoline alkaloids, whereas piperazine derivatives () interact with neurotransmitter receptors .

Structural Complexity and Bioactivity

Compounds with dual aromatic systems or extended conjugation demonstrate varied mechanisms:

Compound Name Structural Feature Bioactivity Reference
Target Compound Naphthalene + dihydroisoquinoline Unstudied; predicted enzyme inhibition N/A
1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol hydrate Dual naphthalene rings Antimicrobial via hydrogen bonding
1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol Pyridine-naphthalene hybrid Anti-inflammatory (in silico prediction)
3,4-Dihydro-2-(1,3-benzodioxol-5-ylmethylene)-1(2H)-naphthalenone Benzodioxole-naphthalenone Enzyme inhibition (e.g., kinases)

Key Insights :

  • Dual Aromatic Systems: The target compound’s dihydroisoquinoline-naphthalene structure may synergize aromatic and hydrogen-bonding interactions, similar to ’s dual naphthalene derivative .
  • Enzyme Inhibition : Benzodioxole-containing compounds () inhibit kinases via hydrophobic interactions, suggesting the target compound could share analogous mechanisms .

Research Findings and Implications

  • Synthetic Flexibility : The methylene bridge in the target compound allows for modular synthesis, analogous to ’s piperazine derivatives .
  • Predicted Bioactivity: While direct data is lacking, structurally similar compounds (e.g., ’s quinoline derivative) show binding energies of −4.2 to −4.3 kcal/mol in receptor docking studies, suggesting moderate-to-strong target affinity .
  • Challenges: The steric bulk of the dihydroisoquinoline group may reduce membrane permeability compared to smaller substituents like propylamino () .

Biological Activity

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an isoquinoline moiety and a naphthalene ring, contributing to its diverse biological effects.

Chemical Structure

The chemical structure of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol can be represented as follows:

C17H17N Molecular Formula \text{C}_{17}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, derivatives of naphthoquinone have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells .
  • Neuroprotective Effects : The isoquinoline structure is often associated with neuroprotective properties. Compounds containing isoquinoline derivatives have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activity of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol can be attributed to several mechanisms:

  • DNA Damage Induction : Certain derivatives have been shown to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce ROS production, contributing to its cytotoxic effects on cancer cells .

Case Studies and Experimental Findings

A variety of studies have evaluated the biological activity of compounds related to 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-naphthalen-2-ol:

StudyFindings
Wang et al. (2023)Investigated derivatives of 3,4-dihydroisoquinolinone for antioomycete activity, highlighting the importance of structural features for efficacy .
Janecka et al. (2022)Reported on naphthoquinone hybrids showing significant cytotoxicity against HepG2 cells with IC50 values in the low micromolar range .
ResearchGate StudyDiscussed the synthesis and evaluation of various isoquinoline derivatives with promising biological activities against multiple cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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